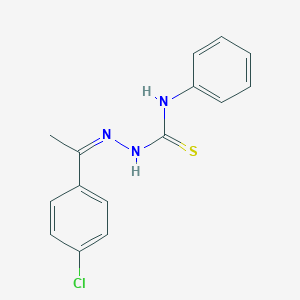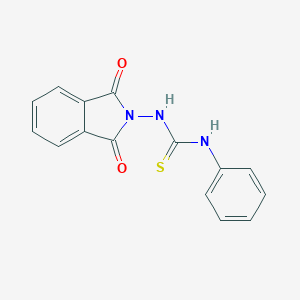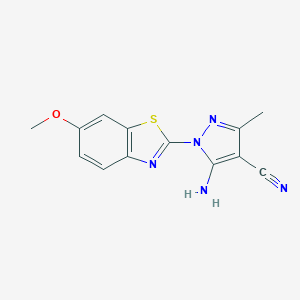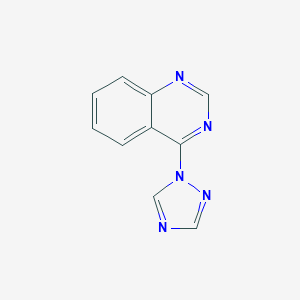![molecular formula C22H21BrN4O2S B307373 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307373.png)
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the benzoxazepine class of compounds and has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The exact mechanism of action of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in disease progression.
Biochemical and Physiological Effects
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its potential as a lead compound for drug development. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, toxicity and safety profile, and potential applications in drug development. Additionally, studies on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 4-ethylphenylhydrazine with 3-(methylthio)propanoic acid, followed by the addition of 2-bromoacetyl bromide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The reaction is then carried out under reflux conditions to yield the final product.
Aplicaciones Científicas De Investigación
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in drug development. It has been found to exhibit promising activity against various diseases, including cancer, bacterial infections, and inflammation.
Propiedades
Nombre del producto |
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C22H21BrN4O2S |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
1-[10-bromo-6-(4-ethylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C22H21BrN4O2S/c1-4-13-6-8-14(9-7-13)21-27(18(28)5-2)17-11-10-15(23)12-16(17)19-20(29-21)24-22(30-3)26-25-19/h6-12,21H,4-5H2,1-3H3 |
Clave InChI |
WORZQSXEJUPZRZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2N(C3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)C(=O)CC |
SMILES canónico |
CCC1=CC=C(C=C1)C2N(C3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide](/img/structure/B307290.png)


![[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea](/img/structure/B307294.png)
![N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B307295.png)




![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate](/img/structure/B307306.png)
![Ethyl [2-tert-butyl-1,2-bis(4-methylbenzoyl)hydrazino]acetate](/img/structure/B307309.png)


![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)